1-(1-((2,5-二氯苯基)磺酰基)氮杂环丁-3-基)-4-苯基-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

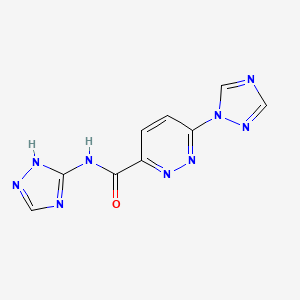

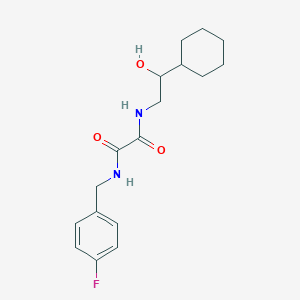

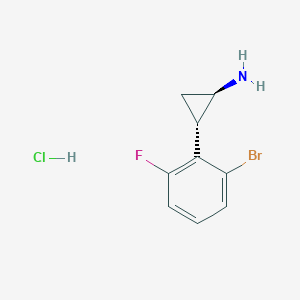

The compound 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates several functional groups and structural motifs which are of significant interest in modern synthetic chemistry. The molecule features a 1,2,3-triazole ring, a core structure prevalent in many pharmaceuticals and materials due to its stability and versatile reactivity. Additionally, it contains an azetidinyl moiety and a sulfonyl group attached to a dichlorophenyl ring, which could impart unique physical and chemical properties to the compound.

Synthesis Analysis

The synthesis of 1-substituted-1,2,3-triazoles, such as the one , can be challenging. However, a metal-free synthesis approach for 1-substituted-1,2,3-triazoles has been reported using ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, yielding products in excellent yield. The triazole products from this method can further react under acidic conditions to form triazolium sulfonyl fluoride salts .

Molecular Structure Analysis

While the specific molecular structure of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is not detailed in the provided papers, the structural analysis of related sulfone derivatives containing triazole moieties has been conducted. These studies include detailed X-ray crystallography to determine the arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of the triazole ring is well-documented, with the ability to participate in various reactions such as the Michael addition, as mentioned in the synthesis of triazolium sulfonyl fluoride salts . The presence of the sulfonyl group also suggests potential for further chemical modifications, as sulfonyl groups are known to be good leaving groups in substitution reactions or can be transformed into sulfonamides, which are prevalent in drug molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the dichlorophenyl sulfonyl and azetidinyl groups. The dichlorophenyl group could contribute to the lipophilicity of the molecule, while the sulfonyl group might increase its solubility in polar solvents. The azetidinyl group, being a strained four-membered ring, could impart reactivity to the molecule. The antimicrobial activity of related azetidinone-based phenyl sulfonyl pyrazoline derivatives has been studied, indicating that the azetidinone moiety can be a crucial pharmacophore in bioactive compounds . This suggests that the compound may also possess interesting biological properties.

科学研究应用

合成和表征

- 开发了一种一锅法合成新型 1,2,3-三唑衍生物(包括与 1-(1-((2,5-二氯苯基)磺酰基)氮杂环丁-3-基)-4-苯基-1H-1,2,3-三唑类似的化合物),展示了良好的产率,并通过各种光谱方法确认了结构 (Sreerama 等,2020)。

- 合成了基于氮杂环丁-2-酮的苯磺酰基吡唑啉衍生物,并对其抗菌和抗真菌活性进行了表征和评价 (Shah 等,2014)。

生物活性

- 新型 1,2,3-三唑衍生物表现出显着的体外抗菌和自由基清除活性。其中,与标准药物相比,某些化合物表现出有效的活性 (Sreerama 等,2020)。

- 合成了氮杂环酮衍生物并评估了它们的抗结核活性,其中一些对结核分枝杆菌表现出有希望的结果 (Thomas 等,2014)。

药物化学和药物设计

- 2-(苯磺酰基)-2H-1,2,3-三唑的合成及其对各种癌细胞系的适度活性突出了这些化合物在药物设计中的重要性 (Salinas-Torres 等,2022)。

- 发现靛红 1,2,3-三唑是针对半胱天冬酶-3(一种与癌症研究相关的酶)的有效抑制剂 (Jiang & Hansen, 2011)。

创新有机合成

- 磺酰基-1,2,3-三唑被探索为各种杂环化合物的便利合成子,在合成化学中显示出潜力 (Zibinsky & Fokin, 2013)。

- 源自 1-磺酰基-1,2,3-三唑的偶氮甲基,被强调为一种可分离的 1,5-偶极,可用于 [5+2] 环加成反应,用于新的有机合成 (Yoo, 2015)。

属性

IUPAC Name |

1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2S/c18-13-6-7-15(19)17(8-13)26(24,25)22-9-14(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJFLKFTXUWMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)

![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)

![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)

![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)